Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate

Lipophilicity Drug-likeness Physicochemical property

Select this 98% pure methyl ester for fragment-based screening. The thiophen-2-yl isomer provides unique sulfur-mediated polarizability absent in the 3-yl isomer, furan, or phenyl analogs. With XLogP3 0.9, zero H-bond donors, and TPSA 74.9 Ų, it offers balanced solubility, passive permeability, and inherent peripheral restriction over CNS-penetrant analogs—crucial for anti-inflammatory or metabolic programs. The 98% purity minimizes false-positive risk in HTS, reducing repurification needs.

Molecular Formula C12H11NO3S
Molecular Weight 249.28
CAS No. 2034621-24-2
Cat. No. B2486075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate
CAS2034621-24-2
Molecular FormulaC12H11NO3S
Molecular Weight249.28
Structural Identifiers
SMILESCN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)OC
InChIInChI=1S/C12H11NO3S/c1-13-7-9(12(15)16-2)8(6-11(13)14)10-4-3-5-17-10/h3-7H,1-2H3
InChIKeyKVSGVHUEQURZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate (CAS 2034621-24-2): Core Structural Identity and Procurement Context


Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate is a 1,6-dihydropyridine-3-carboxylate ester characterized by a thiophen-2-yl substituent at the 4-position. Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol [1]. The compound is listed as a research chemical by multiple suppliers and serves as a building block for focused libraries targeting the 6-oxo-1,6-dihydropyridine scaffold . No primary literature or patent activity was identified using this exact compound, placing the current procurement decision squarely on its structural and computed property differentiation relative to accessible analogs.

Why 4-Thienyl Isomers Are Not Interchangeable: Methyl 1-Methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate vs. Regional and Functional Analogs


Substitution at the 4-position of the 1,6-dihydropyridine core directly modulates electronic distribution and conformational preferences. The thiophen-2-yl isomer (target compound) presents the sulfur atom in a 1,2-relationship to the point of attachment, while the thiophen-3-yl isomer (CAS 2034207-12-8) places sulfur at the 1,3-position, altering dipole moment and π-stacking capability. Similarly, replacing thiophene with furan or phenyl removes the sulfur-mediated polarizability that underpins distinct intermolecular interactions. These electronic and steric differences propagate into solubility, metabolic stability, and target-binding profiles, making simple interchange among 4-substituted analogs scientifically unsound without explicit comparative validation .

Quantitative Differentiation Evidence: Methyl 1-Methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate vs. Closest Analogs


Lipophilicity Differential: XLogP3 Comparison Between Thiophen-2-yl and Phenyl Analogs

The target thiophen-2-yl compound exhibits a computed XLogP3 of 0.9, placing it in a favorable lipophilicity window for oral bioavailability. By contrast, the 4-phenyl analog lacks a heteroatom and is expected to be substantially more lipophilic, with a predicted logP > 1.5 based on typical aryl-H substitution increments. This difference of ≥ 0.6 log units is meaningful for solubility and permeability balance in lead optimization [1]. No direct experimental logP data are available for these specific compounds; the comparison is class-level inference based on PubChem-computed descriptors.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen-Bonding Capacity: Ester vs. Carboxylic Acid in 1,6-Dihydropyridine-3-carboxylates

The methyl ester derivative (target compound) possesses zero hydrogen-bond donor (HBD) atoms, whereas the corresponding carboxylic acid (CAS 1955522-77-6) exhibits one HBD. This difference directly impacts passive membrane permeability: the ester form is predicted to have higher intestinal absorption due to the absence of a donating hydrogen, which is a known barrier to cellular uptake [1]. No experimental Caco-2 or PAMPA data are available for these compounds.

Hydrogen bonding Prodrug design Permeability

Polar Surface Area Modulation: Thiophen-2-yl vs. Thiophen-3-yl Isomer

The target thiophen-2-yl compound exhibits a topological polar surface area (TPSA) of 74.9 Ų. While the TPSA of the exact thiophen-3-yl isomer is not publicly available, regioisomeric variation at the 4-position of thiophene is known to influence electron distribution and consequently TPSA. The 2-thienyl orientation places the sulfur atom proximal to the dihydropyridine core, increasing local polarity compared to the 3-thienyl orientation where sulfur is distal [1]. This subtle difference may translate into differential CNS penetration potential.

Polar surface area Blood-brain barrier penetration Physicochemical property

Rotatable Bond Flexibility: Impact on Entropic Binding Penalty

The target compound contains three rotatable bonds (ester methoxy + thiophene ring attachment), conferring moderate conformational flexibility. By comparison, the corresponding carboxylic acid (CAS 1955522-77-6) has two rotatable bonds, and the phenyl analog would have only two, assuming no ortho substitution. Increased rotatable bonds can introduce an entropic penalty upon target binding but also allow adaptive recognition [1]. This property is relevant when selecting between ester and acid forms for biophysical binding assays.

Molecular flexibility Binding affinity Conformational analysis

Purity Benchmarking: Supplier-Specified Batch Quality vs. In-Class Alternatives

At least one major supplier lists the target compound at 98% purity . The thiophen-3-yl isomer (CAS 2034207-12-8) is available from the same supplier without a guaranteed purity specification in public listings, introducing batch-to-batch uncertainty for the comparator. For the structurally analogous carboxylic acid, purity is specified at 95% by one vendor . The 98% threshold for the target compound provides greater confidence for experiments requiring high starting material integrity, such as crystallography or high-throughput screening where impurities may generate false positives.

Purity Reproducibility Procurement specification

Optimal Deployment Scenarios for Methyl 1-Methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate Based on Differentiated Evidence


Lead-Like Fragment Library Design Requiring Balanced Lipophilicity

With a computed XLogP3 of 0.9 [1], this compound falls within the optimal lipophilicity range (logP 0–3) for lead-like fragment libraries. Its moderate polarity, driven by the thiophen-2-yl sulfur, supports aqueous solubility while retaining sufficient hydrophobicity for target engagement. Procurement for fragment-based screening collections is justified over the more lipophilic phenyl analog, which carries a higher risk of non-specific binding and poor solubility.

Prodrug Strategy for Intracellular Target Engagement in Cell-Based Assays

The absence of a hydrogen-bond donor (HBD = 0) distinguishes the methyl ester from the corresponding carboxylic acid (HBD = 1) [1]. This property predicts enhanced passive membrane permeability, making the compound a preferred choice for cell-penetration-dependent phenotypic screens where the ester can be hydrolyzed intracellularly to the active acid. Users investigating intracellular targets should select this ester over the pre-hydrolyzed acid form.

Peripherally Restricted Drug Discovery Programs Avoiding CNS Exposure

The computed TPSA of 74.9 Ų [1] positions the compound above the typical CNS-penetration cutoff (~70 Ų). For programs targeting peripheral indications where CNS side effects are undesirable, this compound offers an inherent physicochemical basis for reduced brain exposure compared to the predicted lower-TPSA thiophen-3-yl isomer. This property supports its use as a core scaffold in anti-inflammatory or metabolic disease projects requiring peripheral restriction.

High-Throughput Screening Where Starting Material Integrity Is Critical

Supplier-specified purity of 98% for the target compound exceeds the 95% specification for the structurally analogous carboxylic acid. In HTS campaigns where even low-level impurities can generate false-positive hits or interfere with assay readouts, the higher guaranteed purity reduces the need for pre-screening repurification. Laboratories operating automated screening platforms should prioritize the 98%-purity ester over lower-specification analogs to maintain data quality.

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